
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an amino group, a benzyl group, and two carboxylic acid groups attached to a pyrrolidine ring. Its molecular formula is C13H16N2O4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with ethanol and sulfuric acid to form the ethyl ester. This ester is then N-protected with benzyl bromide and DIEA in dichloromethane to produce the N-benzyl derivative. The oxidation of this derivative with oxalyl chloride in DMSO yields the pyrrolidinone, which is cyclized with ammonium carbamate and KCN in hot ethanol/water to form the spiro imidazolidinedione. The imidazolidinedione ring is then opened with refluxing 3N NaOH, followed by esterification with ethanol/SOCl2 to produce the diethyl ester. The amino group is protected with tert-butoxycarbonyl anhydride, and the N-benzyl group is removed via hydrogenolysis in the presence of Pd/C. The resulting compound is then alkylated with 1-(chloromethyl)naphthalene using DIEA and Bu4NI, and the Boc protecting group is removed with HCl in ethyl ether. Finally, the compound is hydrolyzed with NaOH to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and DMSO.
Reduction: Reducing agents such as hydrogen gas in the presence of Pd/C can be used.
Substitution: Reagents like benzyl bromide and DIEA are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
作用機序
The mechanism of action of 4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. It is known to act as an agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. This interaction modulates the activity of these receptors, leading to downstream effects on cellular signaling pathways .
類似化合物との比較
Similar Compounds
4-Aminopyrrolidine-2,4-dicarboxylic acid: A similar compound with a simpler structure lacking the benzyl group.
1-Benzyl-4-aminopyrrolidine-2,4-dicarboxylic acid: Another related compound with a similar structure but different stereochemistry.
Uniqueness
4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds .
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19) |
InChIキー |
LYCSUAGKQMUTBR-UHFFFAOYSA-N |
正規SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


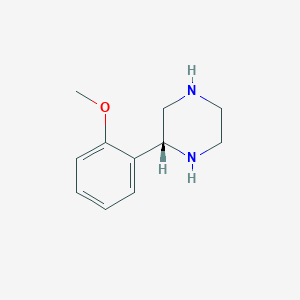

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
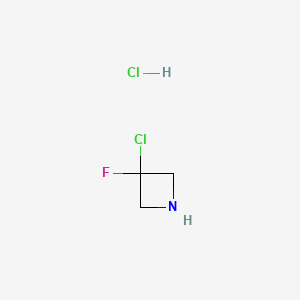


![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
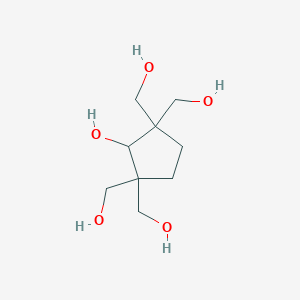
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
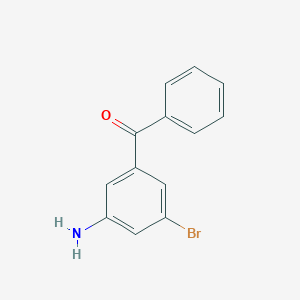
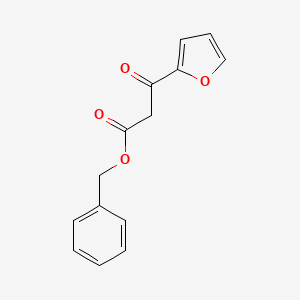
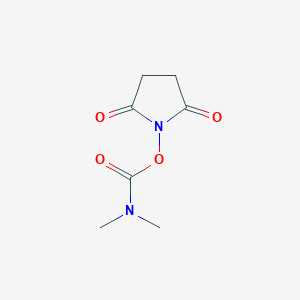

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)
